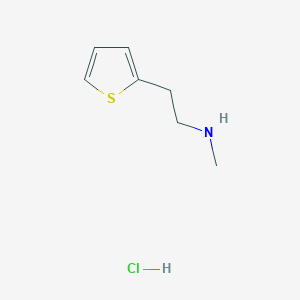

Methyl-(2-thiophen-2-YL-ethyl)-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name being N-methyl-2-thiophen-2-ylethanamine;hydrochloride. This nomenclature precisely describes the molecular structure, indicating the presence of a methylated secondary amine functionality connected to a two-carbon ethyl chain, which is subsequently attached to the 2-position of a thiophene ring, all existing as a hydrochloride salt.

The compound possesses multiple systematic identifiers that facilitate its recognition across various chemical databases and literature sources. The Chemical Abstracts Service has assigned the registry number 7404-71-9 to this hydrochloride salt form. Additionally, the molecular formula is represented as C7H12ClNS, reflecting the addition of hydrochloric acid to the parent amine. The compound also carries the MDL number MFCD09997731, which serves as another unique identifier in chemical databases.

Several synonymous names exist for this compound, including Methyl-(2-thiophen-2-yl-ethyl)amine hydrochloride, N-Methyl-2-(2-thienyl)ethanamine hydrochloride, and N-methyl-2-thiophen-2-ylethanamine;hydrochloride. These alternative designations demonstrate the various acceptable nomenclature conventions while maintaining reference to the same molecular entity. The free base form of this compound, without the hydrochloride, carries a different CAS number of 106891-32-1 and the molecular formula C7H11NS.

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound encompasses several distinct structural domains that contribute to its overall chemical properties. The compound exhibits a molecular weight of 177.70 grams per mole in its hydrochloride form. The structural framework consists of a thiophene heterocycle, which is a five-membered aromatic ring containing one sulfur atom, connected through an ethyl bridge to a methylated secondary amine functionality.

The thiophene moiety represents a fundamental structural component, providing aromatic character and electron-rich properties due to the sulfur heteroatom. This heterocyclic system exhibits planar geometry consistent with aromatic compounds, with the sulfur atom contributing to the electronic delocalization across the ring system. The ethyl linker provides conformational flexibility between the thiophene ring and the amine functionality, allowing for various rotational conformations around the carbon-carbon single bonds.

The amine functionality exists as a secondary amine in the free base form, featuring a nitrogen atom bonded to a methyl group and the ethyl chain connected to the thiophene ring. Upon protonation with hydrochloric acid, this nitrogen becomes positively charged, forming an ammonium salt structure. The InChI representation of the compound is InChI=1S/C7H11NS.ClH/c1-8-5-4-7-3-2-6-9-7;/h2-3,6,8H,4-5H2,1H3;1H, which provides a standardized description of its connectivity.

The SMILES notation CNCCC1=CC=CS1.Cl effectively captures the molecular structure in a linear format, indicating the methyl group attached to nitrogen, followed by the ethyl chain connected to the 2-position of the thiophene ring, with the chloride counterion. This representation facilitates computational analysis and database searches while maintaining structural accuracy.

Crystallographic Characterization

Crystallographic analysis of this compound provides valuable insights into its solid-state structure and intermolecular interactions. While specific crystallographic data for this exact compound was not directly available in the search results, related thiophene-containing compounds demonstrate characteristic crystallographic features that can inform our understanding of this molecule's solid-state behavior.

Crystal structure prediction studies have shown that thiophene-containing organic molecules often exhibit complex polymorphic behavior and specific packing arrangements. The presence of both the thiophene heterocycle and the ammonium chloride functionality in this compound suggests potential for hydrogen bonding interactions between the protonated amine and chloride counterions, as well as possible π-π stacking interactions involving the thiophene rings.

The crystallographic characterization of related thiophene derivatives has revealed that these compounds frequently adopt specific conformations in the solid state that optimize intermolecular interactions. For compounds containing thiophene groups connected to ethyl chains, the molecular conformation often involves the thiophene ring adopting orientations that maximize favorable intermolecular contacts while minimizing steric hindrance.

Temperature-dependent crystallographic studies of similar thiophene-based compounds have demonstrated phase transitions and thermal behavior that may be relevant to this compound. The hydrochloride salt nature of this compound likely influences its crystallographic properties, potentially leading to layered structures where hydrogen-bonded networks form between the ammonium cations and chloride anions.

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, MS)

Spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural confirmation and purity assessment of this compound.

In ¹H Nuclear Magnetic Resonance spectroscopy, the thiophene protons typically appear in the aromatic region between 6.8 and 7.2 parts per million, exhibiting characteristic coupling patterns consistent with the substitution pattern of the thiophene ring. The ethyl chain protons connected to the thiophene ring generally resonate around 2.8-3.0 parts per million, while the ethyl protons adjacent to the nitrogen appear slightly downfield due to the electron-withdrawing effect of the protonated amine functionality.

The N-methyl group protons typically produce a singlet around 2.4-2.6 parts per million in the free base form, but this signal may shift slightly downfield upon protonation in the hydrochloride salt. The integration ratios of these signals provide important information for confirming the molecular structure and assessing sample purity. Related synthetic studies have demonstrated that similar thiophene-containing compounds exhibit well-resolved ¹H Nuclear Magnetic Resonance spectra with distinctive thiophene aromatic signals.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the thiophene carbon atoms typically appearing between 120-140 parts per million, depending on their position within the heterocycle. The ethyl chain carbons resonate in the aliphatic region, typically between 25-35 parts per million for the carbon adjacent to the thiophene ring and around 45-55 parts per million for the carbon adjacent to the nitrogen atom.

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The thiophene ring typically exhibits characteristic carbon-hydrogen stretching vibrations around 3100-3000 wavenumbers and carbon-carbon stretching modes in the 1500-1400 wavenumber region. The secondary amine functionality, when protonated in the hydrochloride salt, shows characteristic nitrogen-hydrogen stretching vibrations around 3000-2500 wavenumbers, often appearing as broad absorptions due to hydrogen bonding interactions.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak for the free base form appears at mass-to-charge ratio 141, corresponding to the molecular formula C7H11NS. Common fragmentation patterns include loss of the methyl group and subsequent cleavage of the ethyl chain, producing characteristic fragment ions that aid in structural confirmation. The hydrochloride salt may exhibit different ionization behavior, potentially showing the protonated molecular ion at mass-to-charge ratio 178 under positive ionization conditions.

Gas Chromatography-Mass Spectrometry analysis of related thiophene compounds has demonstrated characteristic fragmentation patterns that can be predicted using computational methods. These studies suggest that Methyl-(2-thiophen-2-YL-ethyl)-amine would likely exhibit fragmentation involving cleavage of the ethyl chain and loss of the methyl group, producing thiophene-containing fragment ions that aid in structural identification.

The spectroscopic data collectively provide comprehensive structural confirmation for this compound, enabling researchers to verify synthetic products and assess sample purity through multiple analytical approaches. The combination of Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry techniques offers robust analytical capabilities for characterizing this compound and related thiophene-containing molecules.

Properties

IUPAC Name |

N-methyl-2-thiophen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-8-5-4-7-3-2-6-9-7;/h2-3,6,8H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMFAJZXBVGYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332535 | |

| Record name | N-Methyl-2-(thiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7404-71-9 | |

| Record name | 7404-71-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-2-(thiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Yields and Conditions Summary:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of Thiophene | -10 to 10 °C, organic solvent | High | Controlled temperature and molar ratio |

| Grignard Reaction | 9 °C, toluene/THF (1:1), acid workup | High | Careful moisture exclusion needed |

| Esterification + Ammonolysis | 5-6 °C then 30-35 °C, 0.6 MPa NH3 | ~85 | Phase-transfer catalyst critical |

Oxidation and Oxime Intermediate Route

An alternative synthetic method involves oxidation of 2-thiopheneethanol to 2-thiopheneacetaldehyde, conversion to an oxime intermediate, and reduction to the amine:

Oxidation: 2-thiopheneethanol is oxidized using pyridinium chlorochromate supported on silica gel (PCC/SiO2) at low temperature to 2-thiopheneacetaldehyde.

Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride in ethanol and water at room temperature to form 2-thiophene acetaldoxime.

Reduction: The oxime is reduced using sodium borohydride in the presence of copper sulfate and Amberlyst-15 resin in tetrahydrofuran at room temperature to yield 2-thiopheneethylamine.

This method allows a one-pot synthesis of the amine intermediate with good yield and mild conditions.

Methylation and Hydrochloride Salt Formation

After obtaining 2-thiopheneethylamine, methylation of the amine nitrogen is performed to produce methyl-(2-thiophen-2-yl-ethyl)-amine. This step typically involves:

- Alkylation with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

- Subsequent treatment with hydrochloric acid to form the hydrochloride salt, which enhances compound stability and crystallinity.

While specific detailed protocols for this methylation and salt formation step are less frequently documented in open patents, they follow classical amine methylation and salt formation procedures used in pharmaceutical intermediate synthesis.

Comparative Analysis of Preparation Routes

| Feature | Bromination + Grignard Route | Oxidation + Oxime Route |

|---|---|---|

| Starting Material | Thiophene | 2-Thiopheneethanol |

| Key Intermediates | 2-Bromothiophene, 2-Thiopheneethanol | 2-Thiopheneacetaldehyde, Oxime |

| Reaction Conditions | Low temperature, moisture sensitive | Mild temperature, one-pot possible |

| Catalysts/Agents | Phase-transfer catalysts, ammonia | PCC/SiO2 oxidant, NaBH4, CuSO4, Amberlyst-15 |

| Industrial Suitability | High, scalable | Moderate, requires specialized reagents |

| Yield | ~85% for amine intermediate | Good yield reported |

Research Findings and Notes

- The bromination-Grignard method is well-suited for industrial scale due to cost-effectiveness and relatively straightforward operations, despite requiring careful moisture control.

- The oxidation-oxime reduction route offers a cleaner one-pot synthesis with fewer isolation steps, beneficial for laboratory-scale synthesis and potentially greener chemistry.

- Both methods yield high-purity 2-thiopheneethylamine, which can be methylated and converted to the hydrochloride salt.

- The hydrochloride salt form improves handling, storage stability, and solubility profiles for downstream applications.

Summary Table of Preparation Steps for this compound

| Step No. | Process Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Bromination of Thiophene | Bromine or NBS, -10 to 10 °C, organic solvent | 2-Bromothiophene | High purity |

| 2 | Grignard Reaction | Mg chips, toluene/THF, 9 °C, oxyethane | 2-Thiopheneethanol | High yield |

| 3 | Esterification + Ammonolysis | Benzene sulfonyl chloride, phase-transfer catalyst, NH3, 30-35 °C, 0.6 MPa | 2-Thiopheneethylamine | ~85% yield |

| 4 | Methylation | Methyl iodide or dimethyl sulfate, base | Methyl-(2-thiophen-2-yl-ethyl)-amine | Classical methylation step |

| 5 | Hydrochloride Salt Formation | HCl treatment | This compound | Isolated as stable salt |

Chemical Reactions Analysis

Types of Reactions

Methyl-(2-thiophen-2-YL-ethyl)-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

Pharmacological Applications

Methyl-(2-thiophen-2-YL-ethyl)-amine hydrochloride has been investigated for its potential use in drug synthesis and development. Its structural properties allow it to serve as a building block in the synthesis of various pharmaceuticals.

Case Study: Synthesis of Pyrimidine Derivatives

The compound is utilized in the synthesis of pyrimidine derivatives, which are significant in medicinal chemistry due to their biological activities. For instance, reactions involving this compound with isothiocyanatoketones have been documented, leading to the formation of novel compounds with potential therapeutic effects .

Toxicological Insights

Recent studies have highlighted the compound's association with new psychoactive substances (NPS). For example, a case report detailed a fatal intoxication linked to methiopropamine (MPA), an isomer related to methyl-(2-thiophen-2-YL-ethyl)-amine. The study used gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of MPA in the decedent’s blood . This underscores the importance of understanding the pharmacological implications and potential risks associated with compounds in this class.

Material Science Applications

The compound has shown promise in material science, particularly in functionalizing carbon nanotubes for enhanced properties.

Functionalization of Multiwall Carbon Nanotubes (MWCNT)

This compound can be employed to modify multiwall carbon nanotubes, improving their dispersion and stability in organic solvents. This modification is crucial for applications in organic photovoltaics and nanocomposites .

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a versatile reagent.

Reactivity and Synthesis

The compound can react with various acylguanidine derivatives to create acylguanidine libraries that exhibit sodium channel blocking properties. This application is significant for developing new therapeutic agents targeting neurological disorders .

Data Summary Table

Mechanism of Action

The mechanism of action of Methyl-(2-thiophen-2-YL-ethyl)-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

2-Methylthiophene: An organosulfur compound with similar structural features but different reactivity and applications.

Thiophene-2-ethylamine: A precursor in the synthesis of Methyl-(2-thiophen-2-YL-ethyl)-amine hydrochloride with distinct chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl-(2-thiophen-2-YL-ethyl)-amine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its ability to enhance lipophilicity and biological interaction profiles. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential effects on neurotransmitter systems and cellular signaling pathways.

Pharmacological Effects

- Neurotransmitter Interaction : Compounds with similar structures often exhibit activity on neurotransmitter receptors, potentially influencing serotonin and dopamine systems.

- Antimicrobial Activity : Thiophene derivatives have been reported to possess antimicrobial properties, suggesting that this compound may also exhibit such effects .

- Toxicological Concerns : A case study involving methiopropamine (MPA), a related compound, reported acute toxicity leading to fatalities. The presence of MPA in toxicological analyses indicates that compounds in this class may pose significant health risks when misused .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Alkylation Reactions : Utilizing thiophene derivatives and amines.

- Hydrochloride Formation : Converting the base amine into its hydrochloride salt for stability and solubility.

Case Studies

One notable case involved the fatal intoxication of a user who had consumed methiopropamine, revealing the acute toxicity associated with thiophene-based compounds. The analysis confirmed high concentrations of the substance in the victim's blood, underscoring the dangers of misuse .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methiopropamine | Thiophene ring | Neurotoxic effects |

| 5-Fluoroindole | Indole ring with fluorine | Antidepressant |

| Thiophenol | Thiophene ring | Antimicrobial |

This comparison highlights the diverse biological activities exhibited by compounds containing thiophene moieties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl-(2-thiophen-2-YL-ethyl)-amine hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves alkylation or reductive amination of 2-thiophenemethylamine derivatives. A reported method for analogous compounds (e.g., bis(thiophen-2-ylmethyl)amine) uses methanol/ethanol solvents and controlled addition of reagents like carbon disulfide to form intermediates, followed by salt formation with HCl . To improve yield, parameters such as temperature (maintained at 0–5°C during exothermic steps), stoichiometric ratios (e.g., 1:1.1 amine-to-aldehyde ratio), and inert atmospheres (N₂/Ar) should be optimized. Post-synthesis, fractional crystallization in ethanol/ether mixtures can enhance purity.

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the thiophene ring environment (δ 6.8–7.2 ppm for aromatic protons) and ethylamine chain integrity.

- X-ray Diffraction (XRD) : For crystal structure determination, use SHELX programs (e.g., SHELXL) for refinement, ensuring R-factors < 5% .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]⁺ at m/z ~170.6) and fragmentation patterns.

- Elemental Analysis : Validate Cl⁻ content (~20.8% for hydrochloride salts).

Q. How can researchers assess the purity of this compound, and what are common contaminants?

- Methodological Answer :

- HPLC-UV/ELSD : Use a C18 column with acetonitrile/water (0.1% TFA) gradients; monitor for unreacted starting materials (e.g., 2-thiophenemethylamine) or oxidation byproducts (e.g., sulfoxide derivatives).

- TGA/DSC : Detect residual solvents (e.g., ethanol) or moisture via weight loss profiles.

- Karl Fischer Titration : Quantify water content (<1% for high-purity batches).

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Methodological Answer : Challenges include:

- Disorder in the Ethylamine Chain : Address using SHELXL’s PART and ISOR commands to refine anisotropic displacement parameters .

- Twinned Crystals : Apply HKLF5 format in SHELXL for data integration or use non-linear least-squares methods for deconvolution.

- Hydrogen Atom Positioning : Employ riding models or neutron diffraction (if accessible) for precise H-atom placement.

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived bond lengths/angles with XRD data; discrepancies >0.1 Å or >5° suggest structural misassignment.

- DFT Calculations : Optimize the geometry using Gaussian or ORCA software and overlay with experimental XRD/NMR data .

- Multi-Technique Synergy : Use IR spectroscopy to confirm functional groups (e.g., NH₃⁺ stretch at ~2500 cm⁻¹) alongside XRD.

Q. What pharmacological mechanisms are hypothesized for structural analogs of this compound, and how can they guide further studies?

- Methodological Answer : Analogs like (4-methoxyphenyl)-methyl-quinazolinyl amines exhibit tubulin inhibition and CNS penetration . For this compound:

- In Vitro Assays : Conduct MTT assays on glioblastoma cells (e.g., U87MG) to assess cytotoxicity (IC₅₀).

- Blood-Brain Barrier (BBB) Permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in silico predictions (e.g., SwissADME).

- Target Identification : Perform kinase profiling or molecular docking (AutoDock Vina) against tubulin (PDB ID: 1SA0).

Q. How can computational modeling enhance the understanding of this compound’s reactivity and stability?

- Methodological Answer :

- Reactivity Predictions : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Degradation Pathways : Simulate hydrolysis under acidic/basic conditions (Gaussian MD simulations) to identify labile bonds (e.g., amine-HCl dissociation at pH > 7).

- Solubility Optimization : Apply COSMO-RS models to screen co-solvents (e.g., PEG-400) for enhanced aqueous solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.